1-(4-tert-butylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
1-(4-tert-Butylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a tetrahydroisoquinoline core with two methoxy groups at the 6 and 7 positions. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The reaction conditions typically involve the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the reaction rates and yields, making the production of this compound more cost-effective and environmentally friendly.
Chemical Reactions Analysis
1-(4-tert-Butylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the aromatic ring or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, where substituents such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-tert-Butylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and cellular processes. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, leading to increased levels of these neurotransmitters in the brain. This mechanism is of interest in the treatment of neurological disorders such as depression and Parkinson’s disease.
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione:
4-tert-Butylphenol: This compound is used in the production of epoxy resins and polycarbonate resins.
The uniqueness of this compound lies in its specific structure and the presence of both the tert-butyl group and the tetrahydroisoquinoline core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-21(2,3)16-8-6-14(7-9-16)20-17-13-19(24-5)18(23-4)12-15(17)10-11-22-20/h6-9,12-13,20,22H,10-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOOWMINZBTBLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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